molecular formula C10H12OS B14295495 3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one CAS No. 116254-82-1

3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one

Cat. No.: B14295495
CAS No.: 116254-82-1
M. Wt: 180.27 g/mol
InChI Key: AKTDPEIKNZLVBS-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one involves the Knoevenagel reaction. This reaction typically involves the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol and stirred for 1-2 hours at room temperature .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups such as halogens or nitro groups .

Scientific Research Applications

3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

116254-82-1

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C10H12OS/c1-7-4-5-12-10(7)6-8(2)9(3)11/h4-6H,1-3H3

InChI Key

AKTDPEIKNZLVBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=C(C)C(=O)C

Origin of Product

United States

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